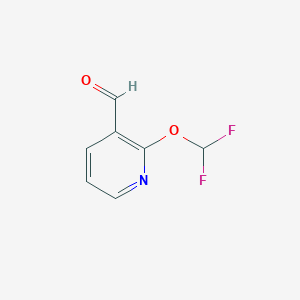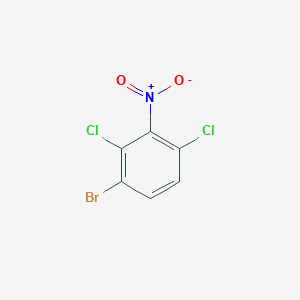
TERT-BUTYL 3-(PROP-2-YN-1-YLOXY)AZETIDINE-1-CARBOXYLATE
Übersicht
Beschreibung
TERT-BUTYL 3-(PROP-2-YN-1-YLOXY)AZETIDINE-1-CARBOXYLATE: is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a tert-butyl ester group, a propynyloxy substituent, and an azetidine ring. It is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL 3-(PROP-2-YN-1-YLOXY)AZETIDINE-1-CARBOXYLATE typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or aziridines.
Introduction of the Propynyloxy Group: The propynyloxy group can be introduced via nucleophilic substitution reactions using propargyl alcohol derivatives.
Esterification: The final step involves the esterification of the azetidine carboxylic acid with tert-butyl alcohol under acidic or basic conditions.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: TERT-BUTYL 3-(PROP-2-YN-1-YLOXY)AZETIDINE-1-CARBOXYLATE can undergo oxidation reactions, particularly at the propynyloxy group, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can target the azetidine ring or the propynyloxy group, resulting in the formation of saturated derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the azetidine ring or the propynyloxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated azetidine derivatives.
Substitution: Formation of substituted azetidines or propynyloxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to introduce azetidine or propynyloxy functionalities into target molecules.
Biology:
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Bioconjugation: Used in bioconjugation reactions to attach bioactive molecules to azetidine-containing scaffolds.
Medicine:
Drug Development: Explored as a potential lead compound in drug development, particularly for its ability to interact with biological targets.
Prodrug Design: Used in the design of prodrugs that release active pharmaceutical ingredients upon metabolic activation.
Industry:
Polymer Chemistry: Utilized in the synthesis of specialty polymers with unique mechanical and chemical properties.
Material Science: Employed in the development of advanced materials with specific functionalities.
Wirkmechanismus
The mechanism of action of TERT-BUTYL 3-(PROP-2-YN-1-YLOXY)AZETIDINE-1-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The propynyloxy group can participate in covalent bonding with active site residues, while the azetidine ring can provide steric and electronic effects that modulate the compound’s activity. The tert-butyl ester group can enhance the compound’s stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 3-(2-propynyloxy)-1-pyrrolidinecarboxylate: Similar structure but with a five-membered pyrrolidine ring instead of a four-membered azetidine ring.
tert-Butyl 3-(2-propynyloxy)-1-piperidinecarboxylate: Contains a six-membered piperidine ring.
tert-Butyl 3-(2-propynyloxy)-1-azetidineacetate: Similar structure but with an acetate group instead of a carboxylate group.
Uniqueness: TERT-BUTYL 3-(PROP-2-YN-1-YLOXY)AZETIDINE-1-CARBOXYLATE is unique due to its four-membered azetidine ring, which imparts distinct reactivity and steric properties compared to its five- and six-membered counterparts. The presence of the propynyloxy group further enhances its versatility in synthetic and medicinal chemistry applications.
Eigenschaften
IUPAC Name |
tert-butyl 3-prop-2-ynoxyazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-5-6-14-9-7-12(8-9)10(13)15-11(2,3)4/h1,9H,6-8H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUSYPFHNRORID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Amino-3-[2-(difluoromethoxy)benzylamino]benzonitrile](/img/structure/B1408968.png)








![N-Methyl-[2-(trifluoromethoxy)ethyl]amine hydrochloride](/img/structure/B1408984.png)

